molecular formula C9H10O2 B13009360 Cyclopropyl(5-methylfuran-2-yl)methanone

Cyclopropyl(5-methylfuran-2-yl)methanone

Cat. No.: B13009360
M. Wt: 150.17 g/mol
InChI Key: NFQCUBJSCXGZQZ-UHFFFAOYSA-N
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Description

Cyclopropyl(5-methylfuran-2-yl)methanone is a ketone derivative featuring a cyclopropyl group attached to a 5-methylfuran-2-yl moiety. Cyclopropyl methanone derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their stability, stereoelectronic properties, and ability to modulate biological activity .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

cyclopropyl-(5-methylfuran-2-yl)methanone

InChI

InChI=1S/C9H10O2/c1-6-2-5-8(11-6)9(10)7-3-4-7/h2,5,7H,3-4H2,1H3

InChI Key

NFQCUBJSCXGZQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

Hydro-hydrolysis and Ring-Closing Strategy Starting from 2-Methylfuran

A patented industrially scalable method uses 2-methylfuran as the starting material, which is converted into cyclopropyl methyl ketone derivatives through a sequence of reactions:

Step Reaction Description Conditions Outcome
1 One-pot hydro-hydrolysis of 2-methylfuran Hydrogenation catalyst (Pd/C, Pt, or Ni), hydrogen gas, water, 25–28 °C, 2–3 h Formation of acetyl-n-propanol (95% purity)
2 Hydrochloric acid chlorination of acetyl-n-propanol 20% HCl, 90–95 °C, distillation to collect 5-chloro-2-pentanone Crude 5-chloro-2-pentanone (96% purity)
3 Ring-closing reaction under alkaline conditions 20% NaOH, 70 °C, 2 h Cyclopropyl methyl ketone (97% purity)

This method is notable for its mild conditions, high atom economy, and suitability for industrial scale-up. The use of palladium-carbon catalysts and controlled hydrogenation ensures efficient conversion of 2-methylfuran to the intermediate alcohol, which is then chlorinated and cyclized to form the cyclopropyl ketone structure.

Corey–Chaykovsky Cyclopropanation of 2-Hydroxyaryl Ketones

A general synthetic approach for cyclopropyl ketones, including those with heteroaryl substituents like furan, involves the Corey–Chaykovsky reaction:

  • Starting from 2-hydroxychalcones or related enones, the reaction with sulfur ylides (e.g., trimethylsulfoxonium iodide) in the presence of a strong base (sodium hydride) generates cyclopropane rings adjacent to the ketone.

  • Optimal conditions include low temperatures (−10 to 0 °C), solvents such as DMSO/THF, and careful quenching with ammonium chloride to maximize yield (~70%).

  • The method tolerates various substituents on the aromatic ring, including alkoxy and halogens, making it versatile for synthesizing this compound analogs if the furan ring is incorporated in the starting chalcone.

Oxidation and Functionalization of Furan Derivatives

In some synthetic sequences, 5-methylfuran derivatives are first functionalized to bisfuran ketones or carboxylic acids through oxidation and halogenation steps:

  • For example, oxidation with manganese oxide or chromium-based oxidants converts methylfurans to furan carboxylic acids.

  • Subsequent halogenation and coupling reactions yield intermediates that can be cyclized or further transformed into cyclopropyl ketones.

  • These steps often involve solvent extractions, pH adjustments, and drying agents like magnesium sulfate to isolate pure intermediates.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Advantages Limitations
Hydro-hydrolysis + chlorination + ring-closing 2-Methylfuran Pd/C catalyst, H2, H2O, HCl, NaOH Mild temp (25–95 °C), 2–3 h per step ~95–97% purity Industrial scalability, mild conditions, high atom economy Requires hydrogenation setup
Corey–Chaykovsky cyclopropanation 2-Hydroxyaryl enones (chalcones) Trimethylsulfoxonium iodide, NaH Low temp (−10 to 0 °C), DMSO/THF solvent ~70% isolated yield Versatile, tolerates substituents Sensitive to temperature, requires strong base
Oxidation and halogenation of methylfurans 5-Methylfuran derivatives MnO2, CrO2, PTC, halogenating agents Varied, often reflux or elevated temp 80–90% for intermediates Enables diverse functionalization Multi-step, requires purification

Detailed Research Findings and Notes

  • The hydro-hydrolysis method is advantageous for industrial production due to its one-pot nature and use of relatively inexpensive catalysts and reagents. The process avoids harsh conditions and toxic reagents, aligning with green chemistry principles.

  • The Corey–Chaykovsky cyclopropanation is a well-established synthetic tool for donor–acceptor cyclopropanes, including those bearing heteroaryl groups like furan. Control of temperature and quenching conditions is critical to maximize yield and purity.

  • Oxidation of methylfurans to carboxylic acids and subsequent halogenation provides useful intermediates for further functionalization, including cyclopropanation or coupling reactions. These steps require careful workup to remove manganese or chromium residues and to isolate pure products.

  • Analytical techniques such as ^1H-NMR and ^13C-NMR spectroscopy are routinely employed to confirm the structure and purity of intermediates and final products, ensuring reproducibility and quality control.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(5-methylfuran-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Cyclopropyl(5-methylfuran-2-yl)carboxylic acid.

    Reduction: Cyclopropyl(5-methylfuran-2-yl)methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl(5-methylfuran-2-yl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl(5-methylfuran-2-yl)methanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can confer rigidity to the molecule, affecting its binding affinity and specificity. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
Cyclopropyl(5′-hexyl-2′-phenyl-[2,3′-bithiophen]-5-yl)methanone Bithiophene core Hexyl, phenyl, thiophene Enhanced π-conjugation for material science
(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone Aromatic ring Bromo, fluoro substituents Potential halogen bonding in drug design
Flizasertib (cyclopropyl[(5S,7S)-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl]methanone) Complex heterocycle Fluorine, fused triazole-pyrrolo system Syk kinase inhibition (pharmaceutical)
(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone Pyridine ring Amino, chloro substituents Lab-scale synthesis (97% purity)
Cyclopropyl(3-phenyloxiranyl)methanone Epoxide group Phenyl, oxirane Reactivity in ring-opening reactions

Key Observations :

  • Electronics and Reactivity : Replacement of the 5-methylfuran group with thiophene (as in ) introduces sulfur’s electron-rich nature, enhancing π-conjugation. Conversely, pyridine () or aryl substituents () may increase steric bulk and alter solubility.

Physicochemical Properties

A comparison of molecular parameters is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) logP PSA (Ų) Reference
Cyclopropyl(5-methylfuran-2-yl)methanone* C₉H₁₀O₂ 150.18 ~1.8† 26.3 -
5-methyl-5-(2-methylpropyl)-2(5H)-furanone C₉H₁₄O₂ 154.21 1.90 26.3
(5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone C₉H₉ClN₂O 196.63 2.1‡ 52.0

*Estimated values based on furan analogs (e.g., ). †Predicted using similar furan derivatives. ‡Calculated from substituent contributions.

Key Observations :

  • The 5-methylfuran group in the target compound likely confers moderate lipophilicity (logP ~1.8), comparable to other furanones ().
  • Pyridine analogs () exhibit higher polar surface area (PSA) due to amino and chloro groups, which may influence membrane permeability.

Key Observations :

  • Palladium-mediated methods () are efficient for constructing complex aryl/heteroaryl methanones but may require optimization for furan derivatives.
  • High-purity analogs () are achievable via controlled stepwise synthesis.

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